molecular formula C3H5N3O3 B14487998 Imidazole nitrate CAS No. 65945-17-7

Imidazole nitrate

Cat. No.: B14487998
CAS No.: 65945-17-7
M. Wt: 131.09 g/mol
InChI Key: QSWSKDXFOIOXKW-UHFFFAOYSA-N
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Description

Imidazole nitrate is a compound that combines the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, with a nitrate group. Imidazole itself is an aromatic heterocycle, classified as a diazole, and is a constituent of several natural products such as histamine and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole nitrate typically involves the nitration of imidazole. This can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained without excessive side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where imidazole is treated with nitrating agents under controlled conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Imidazole nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Perbenzoic acid, chromic acid.

    Reducing Agents: Hydrogen gas, metal catalysts.

    Nucleophiles: Alkyl halides, acyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce various imidazole derivatives.

Mechanism of Action

The mechanism of action of imidazole nitrate involves its interaction with various molecular targets. Imidazole compounds generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This results in changes to the fungal cell membrane, leading to osmotic disruption or growth inhibition . Additionally, imidazole derivatives can interact with other enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: Imidazole nitrate is unique due to the presence of both the imidazole ring and the nitrate group, which can confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

65945-17-7

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

1H-imidazole;nitric acid

InChI

InChI=1S/C3H4N2.HNO3/c1-2-5-3-4-1;2-1(3)4/h1-3H,(H,4,5);(H,2,3,4)

InChI Key

QSWSKDXFOIOXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.[N+](=O)(O)[O-]

Origin of Product

United States

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